(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a bromophenoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-bromoethyl benzene to yield 2-[2-(4-bromophenoxy)ethoxy]benzene. The final step involves the condensation of this intermediate with 3-phenyl-2-sulfanylidenethiazolidin-4-one under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Dichloroaniline: Used in the production of dyes and herbicides.
Steviol glycoside: Responsible for the sweet taste of Stevia rebaudiana leaves.
Uniqueness
(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a thiazolidinone ring, a phenyl group, and a bromophenoxyethoxy substituent. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18BrNO3S2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18BrNO3S2/c25-18-10-12-20(13-11-18)28-14-15-29-21-9-5-4-6-17(21)16-22-23(27)26(24(30)31-22)19-7-2-1-3-8-19/h1-13,16H,14-15H2/b22-16- |
InChI Key |
CPWPQRXWFTXLBK-JWGURIENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)SC2=S |
Origin of Product |
United States |
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